hCA IX Inhibitory Potency – 7.3-Fold Improvement Over Clinical Candidate SLC-0111
Carbonic anhydrase inhibitor 10 (FC-531) inhibits the tumor-associated isoform hCA IX with a Ki of 6.2 nM, representing a 7.3-fold improvement in potency compared to the clinical-stage comparator SLC-0111, which exhibits a Ki of 45.1 nM for the same isoform under identical stopped-flow CO2 hydrase assay conditions [1]. This enhanced potency translates to more efficient target engagement at lower compound concentrations.
| Evidence Dimension | hCA IX inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.2 nM |
| Comparator Or Baseline | SLC-0111: Ki = 45.1 nM |
| Quantified Difference | 7.3-fold lower Ki (more potent) |
| Conditions | Stopped-flow CO2 hydrase assay; recombinant hCA IX enzyme |
Why This Matters
Lower Ki enables experimental dose reduction while maintaining target saturation, reducing potential off-target effects and conserving compound inventory.
- [1] Ferraroni M, et al. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Exp Hematol Oncol. 2025;14:104. DOI: 10.1186/s40164-025-00690-z. View Source
